Product packaging for 3,4,6,7,8,8a-hexahydro-2H-chromene(Cat. No.:CAS No. 60416-26-4)

3,4,6,7,8,8a-hexahydro-2H-chromene

Cat. No.: B8612777
CAS No.: 60416-26-4
M. Wt: 138.21 g/mol
InChI Key: VOFYLORKFXLTER-UHFFFAOYSA-N
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Description

3,4,6,7,8,8a-Hexahydro-2H-chromene is an organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . It features a benzopyran (chromene) core structure, a privileged scaffold in medicinal chemistry known for its presence in various biologically active molecules . This specific hexahydro framework serves as a key synthetic intermediate and core structure for developing novel compounds with significant pharmacological potential. Research into analogs and derivatives of the hexahydro-2H-chromene structure has revealed highly potent biological activities. Notably, scientific studies have demonstrated that chiral derivatives of this scaffold exhibit significant analgesic properties in vivo, with some compounds showing activity that significantly exceeds that of the reference drug diclofenac sodium in standard models like the acetic acid-induced writhing test . Beyond analgesia, the chromene core is under investigation for a wide spectrum of other therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities, making it a versatile and valuable template in drug discovery efforts . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B8612777 3,4,6,7,8,8a-hexahydro-2H-chromene CAS No. 60416-26-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60416-26-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3,4,6,7,8,8a-hexahydro-2H-chromene

InChI

InChI=1S/C9H14O/c1-2-6-9-8(4-1)5-3-7-10-9/h4,9H,1-3,5-7H2

InChI Key

VOFYLORKFXLTER-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2CCCOC2C1

Origin of Product

United States

Synthetic Methodologies for 3,4,6,7,8,8a Hexahydro 2h Chromene and Its Analogues

Classical and Contemporary Approaches to Hexahydro-2H-chromene Synthesis

The construction of the hexahydro-2H-chromene ring system is achievable through several strategic methods. These include the one-pot assembly of multiple starting materials, intramolecular cyclization of linear precursors, and the modification of specific, often naturally sourced, starting materials.

Multicomponent reactions (MCRs) are efficient for synthesizing complex molecules like hexahydro-2H-chromenes from simple precursors in a single step. nih.govnih.gov A notable MCR involves the reaction of an aromatic aldehyde, malononitrile, and a cyclic C-H acid like dimedone or 1,3-cyclohexanedione, often catalyzed by entities such as nano-kaoline/BF3/Fe3O4, to produce functionalized 4H-chromenes. sharif.edusharif.edu The reaction between resorcinol, malononitrile, and aromatic aldehydes, facilitated by a catalyst like sodium carbonate under grinding conditions, is another effective method for creating 2-amino-3-cyano-7-hydroxy-4H-chromenes. sharif.edu These reactions typically proceed through a domino Knoevenagel-Michael-cyclization sequence. sharif.edu

Table 1: Synthesis of 2-amino-4H-chromene Derivatives via Multicomponent Reaction
AldehydeC-H AcidCatalystProductYield (%)Reference
BenzaldehydeDimedonenano-kaoline/BF3/Fe3O42-amino-7,7-dimethyl-5-oxo-4-phenyl-4,5,6,7,8,8a-hexahydro-4H-chromene-3-carbonitrile95 sharif.edu
4-ChlorobenzaldehydeDimedonenano-kaoline/BF3/Fe3O42-amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile92 sharif.edu
BenzaldehydeResorcinolNa2CO3 (grinding)2-amino-3-cyano-7-hydroxy-4-phenyl-4H-chromene96 sharif.edu
4-NitrobenzaldehydeResorcinolNa2CO3 (grinding)2-amino-3-cyano-7-hydroxy-4-(4-nitrophenyl)-4H-chromene95 sharif.edu

Intramolecular cyclization is a key strategy for forming the hexahydro-2H-chromene ring. The Rauhut–Currier reaction, catalyzed by lithium selenolates, can produce both 2H- and 4H-chromenes through a tandem seleno-Michael/Michael reaction. nih.govresearchgate.net The regioselectivity depends on the substituents, with an ethoxy group favoring 2H-chromene formation and two enone fragments leading to 4H-chromenes. nih.govresearchgate.net Another method involves the electrophilic cyclization of 3-alkynyl-4-chalcogen-2H-chromenes using reagents like I2, PhSeBr, or BuTeBr3 to yield 3-halo-chalcogenophene[3,2-c]chromenes. core.ac.uk Additionally, tandem Michael addition-cyclization reactions of cyclohexane-1,2-dione with benzylidenemalononitriles, catalyzed by DABCO, produce 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles. nih.gov

Natural products serve as valuable and stereochemically defined starting materials for synthesizing hexahydro-2H-chromenes.

Monoterpenoid Derivatives: (R)-carvone can be converted to its epoxide, which then undergoes a Domino reaction with primary amines to form the bicyclic morphan skeleton, a related heterocyclic system. nih.gov Cis- and trans-geraniol have been used to synthesize isomers of 6,7-dihydroxy-3,7-dimethyloct-2-enoic acid, which show antifungal properties. nih.gov

Allylic Spiro Ethers: While not directly leading to hexahydro-2H-chromenes, methods for preparing spirocyclohexadienones, which are structurally related, are known. orgsyn.org These methods often involve intramolecular and intermolecular reactions. orgsyn.org

Verbenol Epoxide: The synthesis of enantiomerically pure morphans has been achieved from (R)-carvone by converting it to carvone-epoxide, which then reacts with primary amines in a key Domino reaction to form the bicyclic morphan skeleton. nih.gov

Catalytic Systems in Hexahydro-2H-chromene Synthesis

Catalytic systems are crucial for the efficient and selective synthesis of hexahydro-2H-chromenes.

Homogeneous catalysts, being soluble in the reaction medium, provide high activity and selectivity. Cobalt(II)-porphyrin complexes catalyze the synthesis of 2H-chromenes from salicyl-N-tosylhydrazones and terminal alkynes. msu.edu This reaction proceeds through a metallo-radical mechanism. msu.edu Gold catalysts have also been employed for the cycloisomerization of aryl propargyl ethers to form 2H-chromenes, though they may require a silver salt co-catalyst. msu.edu

Heterogeneous catalysts offer practical benefits such as easy separation and recyclability.

Montmorillonite (B579905) Clays (B1170129): These acidic clays are effective, environmentally friendly catalysts for various organic reactions, including the synthesis of nitrogen-containing heterocycles. nih.gov Nano-kaoline, a type of clay, when combined with BF3 and Fe3O4, acts as a superparamagnetic nanocatalyst for the one-pot, three-component synthesis of 4H-chromenes. sharif.edu

Metal Complexes: Heterogenized metal complexes combine the advantages of both homogeneous and heterogeneous catalysis. google.commpg.dempg.de For instance, a rhodium(III) complex can catalyze the ring cyclization of a phenolic substrate under acidic conditions to initiate the formation of 2H-chromenes. frontiersin.orgnih.gov

Organocatalysis and Biocatalysis for Hexahydro-2H-chromene Systems

Organocatalysis has emerged as a powerful tool for the synthesis of hexahydro-2H-chromene systems, offering a metal-free and often highly stereoselective alternative to traditional methods. A notable example involves a two-step process utilizing a chiral amine-catalyzed modified Baylis-Hillman reaction followed by a Diels-Alder reaction. nih.govnih.gov This sequence allows for the highly enantio-, regio-, and diastereoselective synthesis of hexahydro-2H-chromenes. nih.govnih.gov The initial asymmetric Baylis-Hillman reaction sets a crucial stereocenter which then directs the stereochemical outcome of the subsequent Diels-Alder cycloaddition. nih.gov This strategy has been successfully employed in a "one-pot" sequence to generate complex hexahydro-2H-chromene structures with up to five contiguous stereocenters in excellent yields and stereoselectivity. nih.govnih.gov

The use of organocatalysts like 2-aminopyridine (B139424) has also proven effective in the synthesis of related 4H-chromene systems through three-component one-pot reactions. nih.gov This method is lauded for its efficiency, rapid reaction times, high yields, and the recyclability of the catalyst. nih.gov Diethylamine is another organocatalyst that has been widely used in various organic transformations, including the synthesis of chromenes. nih.gov

While the application of biocatalysis specifically for 3,4,6,7,8,8a-hexahydro-2H-chromene is less documented in the provided context, the principles of enantioselective synthesis often overlap with biocatalytic approaches, which utilize enzymes to achieve high levels of stereocontrol.

Green Chemistry Principles in Hexahydro-2H-chromene Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for hexahydro-2H-chromenes and related structures, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Environmentally Benign Solvent Systems

A significant stride in green synthesis is the development of solvent-free reaction conditions. For instance, the synthesis of oxatrienes, key precursors to hexahydro-2H-chromenes, has been achieved in 98% yield and 98% enantiomeric excess (ee) using a chiral amine catalyst under solvent-free conditions. nih.gov Similarly, a cascade oxa-Michael-Henry reaction to produce 3-nitro-2H-chromenes has been effectively catalyzed by potassium carbonate using solvent-free ball milling, which offers the advantages of short reaction times and mild conditions. organic-chemistry.org The use of water as a solvent, as seen in the synthesis of 4H-chromenes catalyzed by expanded perlite, further underscores the shift towards environmentally benign systems. nih.gov

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has been widely adopted to accelerate the synthesis of chromene derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied in multicomponent reactions (MCRs) to afford a variety of chromene conjugates in good yields. nih.gov Microwave-assisted catalyst-free synthesis of substituted 2H-chromenes from β-amino acrylates and salicylaldehydes in ethanol (B145695) at 100°C has been reported as a rapid and eco-friendly route. nih.govfrontiersin.org Furthermore, a green and highly efficient method for the synthesis of 2-amino-4H-chromene derivatives has been developed using a magnetic catalyst (FeTiO3) under solvent-free microwave irradiation. ajgreenchem.com This method allows for easy catalyst recovery and recycling. ajgreenchem.com

Ultrasound-Assisted and Mechanochemical Approaches

Ultrasound irradiation represents another energy-efficient technique that has been applied to the synthesis of chromene derivatives. An ultrasonic-assisted method using potassium-titanium-oxalate as a catalyst has been shown to produce substituted 4H-chromenes in higher yields and significantly shorter reaction times (15 minutes) compared to conventional methods. nih.gov This approach is considered fast and environmentally benign. researchgate.net Mechanochemistry, specifically ball milling, provides a solvent-free alternative for the synthesis of 3-nitro-2H-chromenes, demonstrating the potential of mechanical energy to drive chemical reactions efficiently and cleanly. organic-chemistry.org

Enantioselective Synthesis of Chiral Hexahydro-2H-chromenes

The synthesis of enantiomerically pure chiral hexahydro-2H-chromenes is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. A key strategy involves a highly enantio-, regio-, and diastereoselective synthesis through a sequence of two [4+2] cycloadditions. nih.govnih.gov In this process, a chiral amine catalyst is used to establish the initial stereocenter in a dihydropyran intermediate with high enantioselectivity. nih.gov This stereocenter then acts as a controlling element in the subsequent Diels-Alder reaction to form the hexahydro-2H-chromene core. nih.gov This method has been shown to produce either enantiomer of the target compounds by selecting the appropriate chiral amine catalyst. nih.gov

The condensation of α-pinene derived diols with aldehydes over modified halloysite (B83129) nanotubes (HNT) has also been explored for the catalytic synthesis of terpenoid-derived hexahydro-2H-chromenes. abo.fi The acidity of the catalyst was found to influence the diastereoselectivity of the reaction. abo.fi

Derivatization Strategies for Functionalized Hexahydro-2H-chromenes

The functionalization of the hexahydro-2H-chromene scaffold is crucial for modulating its biological activity and physical properties. Various derivatization strategies have been developed to introduce a wide range of substituents. For example, new hexahydro-2H-chromenes have been synthesized through the reaction of a monoterpenoid diol with aliphatic ketones in the presence of montmorillonite clay. epa.gov This approach allows for the introduction of spirocyclic moieties onto the chromene framework. epa.gov

Furthermore, the synthesis of 2H-chromenes bearing phenylthiazolidinone moieties has been achieved through multicomponent reactions, demonstrating the feasibility of incorporating complex heterocyclic systems. nih.gov The synthesis of 2-substituted-2H-chromenes can be achieved via a nickel-catalyzed C-O activation and C-C bond formation with boronic acids, providing a modular and efficient protocol for late-stage functionalization. organic-chemistry.org Additionally, a rhodium(III)-catalyzed C-H activation/[3+3] annulation sequence enables the synthesis of 2H-chromene-3-carboxylic acids. organic-chemistry.org

Starting MaterialsCatalyst/ReagentConditionsProductKey FeaturesReference
Dibenzalacetones, AllenoateChiral AmineSolvent-freeOxatrienes (precursors to Hexahydro-2H-chromenes)High yield and enantioselectivity nih.gov
Salicylaldehyde derivatives, β-nitrostyrenesPotassium carbonateSolvent-free ball milling3-nitro-2H-chromenesShort reaction times, mild conditions organic-chemistry.org
Aromatic aldehydes, Malononitrile, α- or β-naphtholFeTiO3 (magnetic catalyst)Solvent-free, microwave irradiation2-amino-4H-chromene derivativesHigh efficiency, catalyst recyclability ajgreenchem.com
β-amino acrylates, SalicylaldehydesNoneEthanol, 100°C, microwaveSubstituted 2H-chromenesRapid, eco-friendly, catalyst-free nih.govfrontiersin.org
Substituted resorcinols, 2-benzylidene malononitriles2-aminopyridine-4H-chromenesEfficient, quick, recyclable catalyst nih.gov
Monoterpenoid diol, Aliphatic ketonesMontmorillonite clay H+-K10-Chiral hexahydro-2H-chromenesSynthesis of spirocyclic derivatives epa.gov

Structure Activity Relationship Sar Studies of Hexahydro 2h Chromene Derivatives

Principles of Structure-Activity Relationships in Chromene Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.net For the chromene family, including hexahydro-2H-chromene derivatives, SAR analyses involve systematically modifying the core structure and observing the subsequent changes in pharmacological effects. nih.gov The basic premise is that similar molecules tend to exhibit similar activities. nih.gov

The chromene scaffold, a bicyclic system containing a benzene (B151609) ring fused to a pyran ring, is a versatile platform for medicinal chemists. nih.gov Its derivatives have demonstrated a wide array of pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govamrita.edu SAR studies on chromenes typically focus on several key aspects:

The nature and position of substituents: The type of chemical group (e.g., halogen, alkyl, alkoxy) and its location on the chromene ring system can dramatically alter the compound's interaction with biological targets. nih.gov

The stereochemistry of the molecule: The three-dimensional arrangement of atoms is often critical for biological activity, as receptors and enzymes are chiral environments.

By systematically altering the chromene structure, researchers can identify the key molecular features, or pharmacophores, responsible for a desired biological activity, leading to the development of more potent and selective compounds. nih.govamrita.edu

Impact of Substituent Modifications on Biological Activities

The biological activity of hexahydro-2H-chromene derivatives can be finely tuned by the addition or modification of substituents on the core structure. Research has shown that even minor changes can lead to significant differences in potency and selectivity.

For instance, in the development of P2Y6 receptor antagonists based on a 2H-chromene scaffold, modifications at various positions have been explored. nih.gov It was found that substitutions at the 2- and 3-positions were critical, with alternatives to the initial 2-(trifluoromethyl)- and 3-nitro- groups not being successfully identified. However, modifications on the benzene ring of the chromene nucleus yielded important SAR insights. Halogen substitutions at the 6-position, such as with fluorine or chlorine, led to enhanced potency. nih.gov Conversely, similar substitutions at the 5, 7, or 8-positions tended to reduce the affinity for the receptor. nih.gov

In another study focusing on 2H-chromene derivatives as inhibitors of human carbonic anhydrase (hCA) isoforms associated with tumors, the substitution pattern was also found to be crucial for both potency and selectivity. nih.gov A 4'-methoxyphenyl-7-oxoethoxy group at position 7 of the chromene scaffold resulted in a compound with significant inhibitory activity against hCA IX and XII. nih.gov This highlights that modifications are not limited to the core ring system but that extended substituents can also play a key role in determining the biological profile.

The following table summarizes the impact of various substituent modifications on the biological activities of chromene derivatives based on published research findings.

Chromene Scaffold Position of Modification Substituent Observed Impact on Biological Activity Reference(s)
2H-Chromene6Fluoro, ChloroEnhanced potency as P2Y6R antagonists. nih.gov
2H-Chromene5, 7, or 8HalogenReduced affinity for the P2Y6 receptor. nih.gov
2H-Chromene74'-methoxyphenyl-7-oxoethoxyPotent inhibition of tumor-associated hCA IX and XII. nih.gov
4-Aryl-4H-chromene4Aryl groupCritical for apoptotic modulation effects. nih.gov

Stereochemical Influences on Hexahydro-2H-chromene Bioactivity

The three-dimensional structure, or stereochemistry, of hexahydro-2H-chromene derivatives is a critical determinant of their interaction with biological systems. Due to the presence of multiple chiral centers in the saturated portion of the ring system, these molecules can exist as different stereoisomers (enantiomers and diastereomers). These isomers, while having the same chemical formula and connectivity, can have vastly different biological activities.

A notable example is the synthesis of chiral hexahydro-2H-chromenes derived from the monoterpenoid (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. epa.gov The resulting compounds, which are formed as pairs of diastereoisomers, were evaluated for their analgesic activity. It was discovered that the analgesic effect of (4aR,8R,8aR)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydrospiro[chromene-2,1ʹ-cyclohexane]-4,8-diol was significantly higher than that of its diastereomeric counterpart and even surpassed the activity of the standard drug diclofenac (B195802) sodium in certain models. epa.gov This clearly demonstrates that a specific stereochemical configuration is essential for the observed analgesic effect.

Furthermore, synthetic strategies have been developed to control the stereochemistry during the formation of the hexahydro-2H-chromene ring system. A highly enantio-, regio-, and diastereoselective synthesis has been reported that utilizes two sequential [4+2] cycloaddition reactions. nih.gov This method allows for the creation of hexahydro-2H-chromenes with up to five contiguous stereocenters in a controlled manner, which is crucial for systematically studying the influence of stereochemistry on bioactivity. nih.gov

Conformational Analysis and its Correlation with Pharmacological Profiles

The pharmacological profile of hexahydro-2H-chromene derivatives is not only dependent on their static stereochemistry but also on their conformational flexibility. The saturated portion of the hexahydro-2H-chromene ring system can adopt various three-dimensional shapes, or conformations, and the preferred conformation can influence how the molecule interacts with its biological target.

Conformational analysis of chromene derivatives is often performed using computational methods, such as molecular mechanics. nih.gov These studies can determine the most stable conformation of a molecule. For instance, in a study of 2H-chromene and 7H-furo-chromene derivatives, the most stable conformation of the ligands was determined using the Macromodel software, which helps in understanding how these molecules might fit into the active site of an enzyme. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hexahydro-2H-chromenes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com These models use statistical methods to correlate physicochemical or structural descriptors of molecules with their observed activity. farmaciajournal.com

For chromene derivatives, QSAR studies have been employed to understand the factors governing their bioactivity. For example, 2D QSAR and molecular docking simulations have been used to analyze the structure-activity relationships of novel chromene-based azo chromophores with antimicrobial and anticancer properties. nih.gov Such models can help to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources.

While specific QSAR studies on hexahydro-2H-chromene derivatives are not extensively documented in the cited literature, the principles can be readily applied. A typical QSAR study for this class of compounds would involve:

Data Set Preparation: A series of hexahydro-2H-chromene analogues with measured biological activity (e.g., IC50 values) would be selected.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested to ensure its reliability.

By identifying the key descriptors that influence activity, QSAR models can provide valuable insights into the mechanism of action and guide the design of more potent hexahydro-2H-chromene derivatives.

Structure-Biodegradability Relationships (SBR) of Hexahydro-2H-chromene Analogues

The relationship between a chemical's structure and its biodegradability is a critical aspect of its environmental fate. While specific studies on the structure-biodegradability relationships (SBR) of hexahydro-2H-chromene analogues are not widely available, general principles of biodegradability can be applied to this class of compounds.

The intrinsic biodegradability of a molecule is determined by its chemical structure and the resulting physical properties. nih.gov Key factors that influence biodegradability include:

Presence of Labile Bonds: The hexahydro-2H-chromene structure contains an ether linkage within its pyran ring. Polymers containing ether bonds may be more favorable for biodegradation compared to those with all-carbon backbones. nih.gov

Molecular Weight and Size: Generally, lower molecular weight compounds tend to be more readily biodegradable.

Water Solubility: Increased water solubility can enhance the bioavailability of a compound to microorganisms, potentially leading to faster degradation. The substituents on the hexahydro-2H-chromene ring can significantly influence its water solubility.

Degree of Substitution and Branching: A higher degree of substitution or branching can sometimes hinder enzymatic attack by microorganisms, thus reducing the rate of biodegradation. nih.gov

While quantitative structure-activity relationships (QSARs) for biodegradability are well-established for many organic chemicals, they are less developed for more complex structures. nih.gov For hexahydro-2H-chromene analogues, it can be hypothesized that the introduction of polar, water-solubilizing groups might enhance their biodegradability, whereas the addition of bulky, lipophilic, or highly branched substituents could decrease it. Further experimental studies would be needed to establish a definitive SBR for this class of compounds.

Mechanistic Insights into the Biological Activities of Hexahydro 2h Chromene Derivatives

Investigation of Molecular Targets and Pathways

Research into the biological activities of hexahydro-2H-chromene derivatives has identified several key molecular targets and cellular pathways through which these compounds exert their effects. The lipophilic nature of the chromene scaffold often facilitates its passage across cellular membranes, allowing for interaction with intracellular targets. researchgate.net

Anti-proliferative and Cytotoxic Pathways: The anti-cancer properties of hexahydro-2H-chromene derivatives are attributed to their ability to interfere with fundamental processes of cell division and survival. One of the primary targets is the microtubule cytoskeleton. mdpi.com Disruption of microtubule polymerization dynamics leads to cell cycle arrest, specifically in the mitotic phase, and can trigger programmed cell death, or apoptosis. mdpi.com Furthermore, some derivatives have been shown to modulate intracellular calcium homeostasis, a critical factor in cell signaling and survival, particularly in multidrug-resistant cancer cells. nih.gov The Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway has also been identified as a target, with inhibition leading to reduced cancer cell proliferation and inflammation. nih.gov In some cases, the anti-proliferative effect is linked to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death. rsc.org

Antimicrobial Targets: The primary mechanism of antimicrobial action for hexahydro-2H-chromene derivatives appears to be the disruption of the bacterial cell membrane. researchgate.net Their lipophilic character allows them to penetrate the lipid bilayer, leading to increased membrane permeability and subsequent leakage of cellular contents, ultimately causing cell death. The specific molecular interactions within the membrane that lead to this disruption are an area of ongoing investigation.

Anti-inflammatory Pathways: The anti-inflammatory effects of hexahydro-2H-chromene derivatives are mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory response. These compounds have been shown to inhibit pro-inflammatory enzymes such as 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), which are responsible for the synthesis of leukotrienes and prostaglandins, respectively. researchgate.net Additionally, they can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This suppression is often achieved by inhibiting critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and TLR4/MAPK pathways, which act as master regulators of inflammation. nih.govdntb.gov.ua

Antioxidant Defense Mechanisms: The antioxidant properties of hexahydro-2H-chromene derivatives are primarily attributed to their ability to scavenge free radicals directly. They can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids. researchgate.net The efficiency of this radical scavenging activity is often evaluated using assays with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). researchgate.net Some derivatives also contribute to antioxidant defense by enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.comnih.gov

Antiviral Targets: The antiviral strategies of hexahydro-2H-chromene derivatives involve targeting specific viral proteins that are essential for the viral life cycle. For instance, in the case of plant viruses like the Potato Virus Y (PVY), derivatives have been designed to interact with the viral coat protein (CP), thereby inhibiting the assembly of new virions. nih.gov Another identified target in PVY is the nuclear inclusion body A (Nia) protein, a viral protease, where binding of the chromene derivative impairs the cleavage of the viral polyprotein, a crucial step for viral replication. dntb.gov.ua For human viruses like influenza A, certain hexahydro-2H-chromene derivatives have demonstrated antiviral activity, suggesting they may interfere with viral entry or replication processes. nih.gov

Mechanisms of Action for Specific Biological Effects

Anti-proliferative and Cytotoxic Mechanisms

The anti-proliferative and cytotoxic effects of hexahydro-2H-chromene derivatives against cancer cells are multifaceted, involving the disruption of cell division, induction of cell death, and modulation of key signaling pathways.

A primary mechanism of action is the interference with microtubule dynamics. mdpi.com Microtubules are essential for the formation of the mitotic spindle during cell division. By disrupting the polymerization of tubulin into microtubules, these compounds cause a mitotic arrest, preventing the cell from completing mitosis. mdpi.com This sustained arrest can lead to two main outcomes: apoptosis or cellular senescence. Apoptosis, or programmed cell death, is often triggered through the extrinsic pathway, involving the activation of cell surface death receptors. mdpi.com Cellular senescence is a state of irreversible growth arrest. mdpi.com

Another significant mechanism involves the modulation of intracellular calcium (Ca2+) levels. nih.gov Certain chromene derivatives have shown the ability to selectively increase anti-proliferative activity in multidrug-resistant (MDR) cancer cells by altering their calcium homeostasis. nih.gov This disruption of Ca2+ signaling can trigger a cascade of events leading to cell death.

Furthermore, some hexahydro-2H-chromene derivatives have been found to induce the generation of reactive oxygen species (ROS) in breast cancer cells. rsc.org The elevated levels of ROS lead to oxidative stress, which can damage cellular components and activate apoptotic pathways.

Mechanism Molecular Target/Pathway Outcome References
Microtubule Disruption Tubulin polymerizationMitotic arrest, Apoptosis, Senescence mdpi.com
Calcium Homeostasis Modulation Intracellular Ca2+ levelsCell death in MDR cancer cells nih.gov
ROS Generation Cellular redox balanceOxidative stress, Apoptosis rsc.org
Signaling Pathway Inhibition TLR4/MAPK pathwayReduced proliferation and inflammation nih.gov

Antimicrobial Action (Antibacterial, Antifungal)

The antimicrobial activity of hexahydro-2H-chromene derivatives is largely attributed to their chemical structure, which allows them to compromise the integrity of microbial cell membranes. researchgate.netresearchgate.net The lipophilic nature of the chromene scaffold is a key determinant of this activity, as it facilitates the penetration of the compound into the lipid-rich cell membranes of bacteria and fungi. researchgate.net

Once embedded within the membrane, these compounds are thought to disrupt the membrane's structure and function. This can lead to an increase in membrane permeability, causing the leakage of essential intracellular components such as ions, metabolites, and macromolecules. The loss of these vital components and the disruption of the electrochemical gradient across the membrane ultimately lead to microbial cell death.

The effectiveness of this antimicrobial action is highly dependent on the specific substituents on the hexahydro-2H-chromene core. nih.gov For example, the presence and position of halogen atoms can significantly enhance antibacterial activity, particularly against multidrug-resistant strains of bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Conversely, the presence of electron-donating groups can reduce or eliminate the antimicrobial effect. nih.gov This highlights the importance of the electronic and steric properties of the substituents in modulating the interaction of the chromene derivative with the microbial cell membrane.

Bacterial Strain Type Activity of Hexahydro-2H-chromene Derivatives References
Staphylococcus aureusGram-positiveActive, particularly halogenated derivatives nih.govasianpubs.org
Staphylococcus epidermidisGram-positiveActive, particularly halogenated derivatives nih.gov
Bacillus cereusGram-positiveActive asianpubs.org
Bacillus subtilisGram-positiveActive researchgate.net
Escherichia coliGram-negativeActive researchgate.netasianpubs.org
Klebsiella pneumoniaeGram-negativeActive, particularly with electron-withdrawing groups researchgate.net

Anti-inflammatory Pathways

Hexahydro-2H-chromene derivatives exert their anti-inflammatory effects by targeting multiple points within the complex network of inflammatory signaling. A key mechanism is the inhibition of enzymes that produce pro-inflammatory mediators. researchgate.netdntb.gov.ua These compounds have been shown to inhibit 5-lipoxygenase (5-LOX), which catalyzes the production of leukotrienes, and cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins. researchgate.netdntb.gov.ua By blocking these enzymes, the production of these potent inflammatory molecules is reduced.

In addition to inhibiting enzyme activity, these derivatives can also suppress the expression of pro-inflammatory genes. This is often achieved by interfering with major inflammatory signaling pathways. The Toll-like receptor 4 (TLR4) signaling pathway, which is activated by bacterial lipopolysaccharide (LPS), is one such target. nih.gov Inhibition of this pathway prevents the downstream activation of mitogen-activated protein kinases (MAPKs) and the transcription factor nuclear factor-kappa B (NF-κB). nih.govdntb.gov.ua

NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which produces the inflammatory mediator nitric oxide (NO). nih.govnih.govmdpi.com By inhibiting the activation of NF-κB, hexahydro-2H-chromene derivatives can effectively downregulate the production of a wide array of inflammatory molecules, leading to a potent anti-inflammatory effect.

Pathway/Target Effect of Hexahydro-2H-chromene Derivatives Outcome References
5-Lipoxygenase (5-LOX) Inhibition of enzyme activityReduced leukotriene production researchgate.net
Cyclooxygenase-2 (COX-2) Inhibition of enzyme activityReduced prostaglandin (B15479496) production dntb.gov.ua
TLR4/MAPK Pathway Inhibition of signaling cascadeReduced expression of inflammatory mediators nih.gov
NF-κB Pathway Inhibition of activationDecreased production of TNF-α, IL-6, and NO nih.govnih.govmdpi.com
TNF-α and IL-6 Reduced productionAttenuation of inflammatory response nih.gov

Antioxidant Defense Mechanisms

The antioxidant activity of hexahydro-2H-chromene derivatives is a key aspect of their protective effects against cellular damage. These compounds employ a dual strategy to combat oxidative stress: direct scavenging of free radicals and enhancement of the body's own antioxidant defense systems. researchgate.netmdpi.com

The direct radical scavenging mechanism involves the donation of a hydrogen atom from the chromene structure to a free radical, thereby neutralizing its reactivity. researchgate.net This ability to quench harmful radicals like the superoxide anion (O2•−), hydroxyl radical (•OH), and peroxyl radicals (ROO•) prevents them from damaging vital cellular components such as DNA, proteins, and lipids. researchgate.netnih.gov The antioxidant capacity of these derivatives is often demonstrated in vitro through their ability to reduce stable free radicals like DPPH and ABTS. researchgate.net

Mechanism Description References
Direct Radical Scavenging Donation of a hydrogen atom to neutralize free radicals (e.g., DPPH, ABTS). researchgate.netresearchgate.net
Enhancement of Endogenous Antioxidant Enzymes Increased activity of enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.comnih.gov

Antiviral Strategies

The antiviral activity of hexahydro-2H-chromene derivatives is based on their ability to interfere with specific stages of the viral life cycle, from entry into the host cell to the assembly of new viral particles. nih.govnih.gov The development of resistance to direct-acting antiviral agents has spurred interest in host-targeting antivirals, a strategy that some chromene derivatives may employ. researchgate.net

For plant viruses, such as Potato Virus Y (PVY), a clear mechanism of action has been elucidated. Some derivatives are designed to bind to the viral coat protein (CP). nih.gov This binding event physically obstructs the interaction between the CP and the viral RNA, a critical step for the assembly of new, infectious virions. nih.gov By preventing virion assembly, the propagation of the virus is effectively halted. Another strategy against PVY involves targeting the nuclear inclusion body A (Nia) protein, which is a viral protease. dntb.gov.ua By binding to Nia, the chromene derivative inhibits its enzymatic activity, preventing the cleavage of the viral polyprotein into functional viral proteins. This disruption of polyprotein processing is lethal to the virus. dntb.gov.ua

In the context of human viruses, certain 4-hydroxy- and 4-fluoro-hexahydro-2H-chromenes have demonstrated activity against the influenza A virus (H1N1pdm09). nih.gov While the precise molecular target for this activity has not been fully detailed, it is likely that these compounds interfere with crucial viral processes such as attachment to the host cell, entry, or replication within the cell. nih.gov The identification of these active compounds opens a promising avenue for the development of new anti-influenza agents. nih.gov

Virus Viral Target Mechanism of Action References
Potato Virus Y (PVY) Coat Protein (CP)Inhibition of virion assembly by preventing CP-vRNA interaction. nih.gov
Potato Virus Y (PVY) Nuclear Inclusion body A (Nia) proteinImpairment of polyprotein cleavage, inhibiting the formation of functional viral proteins. dntb.gov.ua
Influenza A virus (H1N1pdm09) Not fully elucidatedInhibition of viral replication. nih.gov

Enzyme Inhibition (e.g., Aromatase, Acetylcholinesterase)

Hexahydro-2H-chromene derivatives have emerged as notable inhibitors of various enzymes, playing a crucial role in the management of several diseases. Their inhibitory mechanisms are often attributed to their specific structural features that allow for interaction with the active sites of these enzymes.

Aromatase Inhibition: Certain 2H/4H-chromene derivatives carrying sulfonamide moieties have demonstrated significant in-vitro antitumor activity toward breast cancer cells, with some compounds exhibiting higher cytotoxicity than the standard drug doxorubicin. The molecular mechanism underlying this activity is, in part, the inhibition of aromatase, an enzyme crucial for estrogen biosynthesis. By blocking aromatase, these compounds reduce estrogen levels, which can in turn inhibit the growth of hormone-dependent cancer cells.

Acetylcholinesterase and Butyrylcholinesterase Inhibition: A series of imino-2H-chromene derivatives have been identified as potential multifunctional agents for Alzheimer's disease. Their therapeutic potential stems from their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. For instance, compound 10a , with a benzyl (B1604629) pendant, was found to be the most effective inhibitor of BuChE with an IC50 value of 3.3 μM and also showed inhibitory activity against AChE. Kinetic studies revealed a mixed-type inhibition pattern for BuChE, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

CompoundTarget EnzymeIC50 / % InhibitionInhibition Type
Iminochromene derivative 10a Butyrylcholinesterase (BuChE)3.3 μMMixed-type
Iminochromene derivative 10a Acetylcholinesterase (AChE)24.4% inhibition at 30 μMNot specified
Iminochromene derivative 10c BACE16.31 μMNot specified

Anti-trypanosomal Mechanisms

Derivatives of the chromene scaffold have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The anti-trypanosomal mechanism is linked to the chemical structure of these compounds, particularly the substituents on the aromatic ring.

Natural chromenes and their synthetic derivatives have been assayed in vitro against the epimastigote forms of T. cruzi. The results indicate that compounds with electron-donating groups on the aromatic ring exhibit potent trypanocidal activity. researchgate.net One of the most active compounds, [(2S)-methyl-2-methyl-8-(3''-methylbut-2''-enyl)-2-(4'-methylpent-3'-enyl)-2H-chromene-6-carboxylate] , was found to be almost four times more potent than the reference drug, benznidazole, with an IC50 of 2.82 μM. researchgate.net

Furthermore, a series of benzo[h]chromene derivatives, including alkyl diesters and triazole hybrids, have been synthesized and evaluated for their anti-trypanosomal activity. nih.gov Notably, some of these compounds displayed superior activity against T. cruzi compared to benznidazole. nih.gov The lipophilic nature of the benzopyran core is believed to facilitate their passage through the cell membrane of the parasite, contributing to their efficacy.

CompoundOrganismIC50 (μM)
[(2S)-methyl-2-methyl-8-(3''-methylbut-2''-enyl)-2-(4'-methylpent-3'-enyl)-2H-chromene-6-carboxylate]Trypanosoma cruzi (epimastigote)2.82 researchgate.net
Benzo[h]chromene alkyl diester 1a Trypanosoma cruzi19.2 nih.gov
Benzo[h]chromene alkyl diester 1b Trypanosoma cruzi37.3 nih.gov
Benzo[h]chromene-triazole derivative 3f Trypanosoma cruzi24.7 nih.gov
Benznidazole (reference drug)Trypanosoma cruzi~54.7 nih.gov

Analgesic Pathways

A number of compounds featuring a hydrogenated 2H-chromene skeleton have demonstrated significant analgesic activity in in vivo studies. eurekaselect.com The mechanism of action for the analgesic effects of these compounds appears to be dependent on their specific molecular structure, potentially involving various receptors. researchgate.net

New hexahydro-2H-chromenes, synthesized from the monoterpenoid (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol and aliphatic ketones, have been evaluated for their analgesic properties. epa.govresearchgate.net One particular derivative, (4aR,8R,8aR)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydrospiro[chromene-2,1ʹ-cyclohexane]-4,8-diol 8b , exhibited analgesic activity that was two orders of magnitude higher than that of diclofenac (B195802) sodium in the acetic acid-induced writhing test. epa.govresearchgate.net Another promising compound, (2S,4aR,8R,8aR)-2-((E)-2,6-dimethylhepta-1,5-dien-1-yl)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diol , also showed high analgesic activity. eurekaselect.com While the precise pathways are still under investigation, the potent activity of these compounds suggests their potential as lead structures for the development of novel analgesics.

Vasorelaxant Properties

The vasorelaxant effects of certain chromene derivatives have been documented, highlighting their potential in cardiovascular applications. The underlying mechanisms often involve endothelium-independent pathways.

A study on hexahydrocurcumin, a natural metabolite of curcumin (B1669340) that shares structural similarities with the hexahydro-2H-chromene core, revealed its vasorelaxant effects on isolated rat thoracic aorta. The relaxation was found to be mediated by the inhibition of extracellular Ca2+ influx through both voltage-operated and receptor-operated Ca2+ channels. Additionally, it was observed to inhibit Ca2+ mobilization from intracellular stores and suppress protein kinase C (PKC)-mediated Ca2+-independent contraction. The vasorelaxant effect was also partially attributed to the stimulation of β-adrenergic receptors.

Furthermore, a series of novel 2-amino-4-(4-aryl)-8a-methoxy-4a,5,6,7,8,8a-hexahydro-4H-chromene-3-carbonitrile analogs have been synthesized and evaluated for their vasodilation properties. reading.ac.uk The conjugation of the chromene-3-carbonitrile group with phenyl rings bearing electron-withdrawing substituents resulted in significant vasodilation efficiency. reading.ac.uk

Corrosion Inhibition Mechanisms

Derivatives of 2H-chromene have been investigated as effective corrosion inhibitors for various metals and alloys in acidic environments. Their mechanism of action is primarily based on their ability to adsorb onto the metal surface, forming a protective layer that impedes the corrosion process.

For instance, 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazine carboxamide has been shown to inhibit the corrosion of a zinc-aluminum alloy in hydrochloric acid. arcjournals.orgresearchgate.net The inhibition efficiency of this compound increases with its concentration, indicating a concentration-dependent inhibitory action. arcjournals.orgresearchgate.net The adsorption of this heterocyclic compound on the alloy surface was found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface through a process of chemisorption. arcjournals.org This protective film acts as a barrier, isolating the metal from the corrosive medium.

Similarly, ethyl 2-oxo-2H-chromene-3-carboxylate has been proposed as an eco-friendly corrosion inhibitor for aluminum in hydrochloric acid. Its effectiveness is attributed to the chemical adsorption of the inhibitor species onto the aluminum surface.

Cellular and Subcellular Interactions

The biological activities of hexahydro-2H-chromene derivatives are intrinsically linked to their interactions at the cellular and subcellular levels. The lipophilic character of the benzopyran moiety is a key feature that facilitates their transport across cell membranes.

Once inside the cell, these compounds can exert their effects through various mechanisms. For example, certain 4-aryl-4H-chromenes are known to be potent inducers of apoptosis in cancer cells. Their mechanism of action involves interaction with tubulin at the colchicine (B1669291) binding site, which disrupts tubulin polymerization. This leads to a G2/M cell-cycle arrest and subsequent caspase-dependent apoptosis.

The antiproliferative effects of some chromene derivatives are also mediated through the induction of apoptosis, as evidenced by the activation of caspases. This suggests that these compounds can trigger programmed cell death pathways within cancer cells. The specific subcellular localization and the precise molecular targets of many hexahydro-2H-chromene derivatives are still areas of active research, but their ability to permeate cells and interact with key cellular components like tubulin and caspases underscores their therapeutic potential.

Natural Occurrence and Isolation of Hexahydro 2h Chromene Systems

Distribution in Medicinal Plants and Other Natural Sources

Hexahydro-2H-chromene systems and their precursors, chromenes, are secondary metabolites found in various plant families. benthamdirect.com While the fully saturated hexahydro-2H-chromene is less commonly reported directly, its derivatives and related chromene structures are well-documented. For instance, chromenes are known constituents of plants like Ageratum conyzoides (billygoat-weed) and have been identified in species used in traditional medicine, such as Orthosiphon aristatus (cat's whiskers). tandfonline.comresearchgate.net The synthesis of chiral hexahydro-2H-chromenes often starts from naturally occurring monoterpenoids like (–)-isopulegol, indicating a biosynthetic pathway in plants that leads to these structures. researchgate.net These compounds are part of a larger class of oxygenated heterocyclic compounds, which includes widely distributed molecules like polyphenols, tocopherols, and alkaloids. benthamdirect.com

Identification of Natural Hexahydro-2H-chromene Analogues (e.g., 5,5,8a-Trimethyl-3,5,6,7,8,8a-hexahydro-2H-chromene)

Several analogues of hexahydro-2H-chromene have been identified from natural sources or synthesized from natural precursors. These compounds typically feature alkyl substitutions, reflecting their terpenoid origins. For example, the reaction of monoterpenoid diols with various aldehydes and ketones yields a range of alkyl-substituted chiral hexahydro-2H-chromenes. researchgate.netepa.gov A notable example is 5,5,8a-Trimethyl-3,5,6,7,8,8a-hexahydro-2H-chromene, a known derivative. nih.gov Another related compound identified is 2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene, also known as Dihydroedulan. nist.gov

Compound NameMolecular FormulaNatural Precursor/Source Family
5,5,8a-Trimethyl-3,5,6,7,8,8a-hexahydro-2H-chromeneC12H20OMonoterpenoids
2,5,5,8a-Tetramethyl-3,4,4a,5,6,8a-hexahydro-2H-chromene (Dihydroedulan)C13H22OMonoterpenoids
4,7-dimethyl-3,4,4a,5,8,8a-hexahydro-2H-chromene-4,8-diolsVaries with alkyl substitutionSynthesized from monoterpenoid diols

Advanced Extraction Techniques for Natural Chromenes

The isolation of chromenes and their derivatives from plant matrices has been significantly improved by the development of advanced extraction techniques. These methods offer greater efficiency, selectivity, and reduced environmental impact compared to traditional solvent extraction processes like maceration or Soxhlet extraction. nih.gov

Supercritical Fluid Extraction (SFE) is a sophisticated technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govwikipedia.org When a substance is heated and pressurized beyond its critical point, it enters a supercritical state, possessing properties of both a liquid and a gas. dsm-firmenich.com This allows it to diffuse through solid materials like a gas and dissolve compounds like a liquid. wikipedia.org

The selectivity of SFE can be precisely controlled by modifying the pressure and temperature, allowing for the targeted extraction of specific compounds. wikipedia.org For instance, in the extraction of constituents from Ageratum conyzoides, SFE at 90 bar yielded a high concentration of chromenes (precocene I and II). tandfonline.com Similarly, SFE has been effectively used to extract furanochromones from Ammi visnaga (khella), yielding a more purified extract compared to conventional methods. mdpi.com The use of CO2 as a solvent is advantageous as it is non-toxic, non-flammable, and easily removed from the extract, leaving no solvent residue. nih.govdsm-firmenich.com

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), employs conventional solvents at elevated temperatures (50–200°C) and pressures (500–3000 psi). mdpi.comcsic.es These conditions keep the solvent in a liquid state above its normal boiling point, which enhances extraction efficiency. csic.es The high temperature decreases the viscosity and surface tension of the solvent, allowing for better penetration into the sample matrix, while the increased pressure facilitates the disruption of analyte-matrix interactions. csic.esnih.gov

PLE has been successfully applied to the extraction of various constituents from medicinal plants, offering significant reductions in extraction time and solvent consumption compared to traditional methods. nih.govsci-hub.se The technique is versatile due to the wide range of possible solvents, including environmentally friendly options like water and ethanol (B145695). csic.es For example, PLE using aqueous ethanol has been optimized for extracting polyphenolic compounds from plant residues. csic.es

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov Microwaves cause the polar molecules within the solvent and sample to oscillate rapidly, generating heat. This localized heating creates high pressure within the plant cells, leading to the rupture of cell walls and the enhanced release of target compounds into the solvent. nih.govsci-hub.se

MAE is known for its speed, often reducing extraction times from hours to minutes, and for its reduced solvent usage. jmest.orgnih.gov The technique has been widely applied for the extraction of natural products, including essential oils and other secondary metabolites from various plant materials. sci-hub.se Solvent-free MAE methods have also been developed, further enhancing the green credentials of this technique for synthesizing and extracting chromene derivatives. jmest.orgajgreenchem.com

TechniquePrincipleKey AdvantagesCommon Solvents
Supercritical Fluid Extraction (SFE)Uses a fluid above its critical temperature and pressure to extract components.High selectivity, no solvent residue, ideal for thermolabile compounds. dsm-firmenich.comnih.govSupercritical CO2 (often with co-solvents like ethanol or methanol). nih.gov
Pressurized Liquid Extraction (PLE)Uses liquid solvents at elevated temperatures and pressures.Fast, efficient, reduced solvent consumption compared to traditional methods. csic.esnih.govEthanol, Water, Acetone, Hexane. mdpi.comcsic.es
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat the solvent and sample matrix.Extremely fast, low solvent usage, high efficiency. jmest.orgnih.govPolar solvents (e.g., Ethanol, Methanol, Water), Hexane. sci-hub.se

Chromatographic and Spectroscopic Methods for Isolation and Elucidation

Following extraction, the isolation and structural identification of specific hexahydro-2H-chromene compounds from the complex extract mixture rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods: Chromatography is essential for separating individual compounds from the crude extract. pharmiweb.com

High-Performance Liquid Chromatography (HPLC) is a primary tool used for both the analysis and purification of chromene derivatives. It allows for the separation of compounds based on their differential partitioning between a stationary phase and a mobile liquid phase. pharmiweb.com

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile chromene derivatives. pharmiweb.com

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatography technique that avoids the use of a solid support, which can be advantageous for preventing the irreversible adsorption of sample components. mdpi.com It has proven effective in the separation of natural products like terpenoids, which are precursors to many hexahydro-2H-chromenes. mdpi.com

Spectroscopic Methods: Once a compound is isolated, its exact chemical structure is determined using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of the molecule, which is crucial for establishing connectivity and stereochemistry. researchgate.net

Mass Spectrometry (MS) determines the molecular weight and elemental composition of the compound. Fragmentation patterns can provide further structural clues. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) or carbonyl (C=O) groups. researchgate.net

X-ray Crystallography can provide unambiguous proof of the three-dimensional structure and absolute stereochemistry of a crystalline compound. nih.gov

These advanced analytical techniques are indispensable for the successful isolation and characterization of novel and known hexahydro-2H-chromene systems from natural sources. nih.gov

Preparative Liquid Chromatography (HPLC, MPLC, Flash Chromatography)

Preparative liquid chromatography is a cornerstone for the isolation of natural products, including those with a hexahydro-2H-chromene core. These techniques operate on the principle of separating compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.govspringernature.com The choice of method—High-Performance Liquid Chromatography (HPLC), Medium-Pressure Liquid Chromatography (MPLC), or Flash Chromatography (FC)—depends on the complexity of the mixture, the desired purity, and the required scale of separation. nih.govresearchgate.net

Flash Chromatography (FC) is often utilized as an initial, rapid purification step for crude extracts. biotage.com It is a lower-pressure technique that allows for the separation of gram-to-kilogram quantities of material, making it suitable for initial fractionation of complex mixtures. researchgate.netbiotage.com For instance, a crude plant extract can be subjected to flash chromatography on a silica (B1680970) gel column, eluting with a gradient of non-polar to polar solvents to separate compounds based on polarity. This can effectively isolate groups of compounds, which can then be further purified. biotage.com

Medium-Pressure Liquid Chromatography (MPLC) offers higher resolution than flash chromatography and can handle larger sample loads than traditional HPLC, often in the gram-scale. researchgate.netresearchgate.net It serves as an intermediate purification step, refining the fractions obtained from flash chromatography. MPLC systems provide more precise control over flow rates and gradients, leading to better separation of closely related compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the gold standard for the final purification of natural products, providing high resolution and yielding highly pure compounds. springernature.com Both normal-phase and reversed-phase HPLC are employed. springernature.com Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol), is particularly common for the isolation of moderately polar to polar compounds. springernature.comnih.gov By carefully optimizing the mobile phase composition and gradient, individual hexahydro-2H-chromene derivatives can be isolated with high purity. nih.govlcms.cz For example, diastereomers of hexahydro-2H-chromene derivatives have been successfully separated using preparative HPLC. lookchem.com

Table 1: Comparison of Preparative Liquid Chromatography Techniques for Hexahydro-2H-chromene Isolation

TechniqueTypical ScaleResolutionCommon Application
Flash Chromatography (FC)Grams to KilogramsLow to MediumInitial fractionation of crude extracts. researchgate.netbiotage.com
Medium-Pressure Liquid Chromatography (MPLC)GramsMediumIntermediate purification of fractions. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC)Milligrams to GramsHighFinal purification of individual compounds. springernature.comnih.gov

Counter-Current Chromatography (CCC, HSCCC)

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby eliminating issues of irreversible adsorption of the sample. springernature.comnih.gov This method is particularly advantageous for the separation of sensitive or polar natural products. springernature.com High-Speed Counter-Current Chromatography (HSCCC) is a modern, efficient version of CCC that utilizes a strong centrifugal force to hold the stationary liquid phase while the mobile phase is pumped through. nih.govresearchgate.net

The selection of a suitable two-phase solvent system is critical for a successful HSCCC separation. springernature.comnih.gov This system is chosen based on the partition coefficient (K) of the target compounds. A well-chosen solvent system allows for the effective separation of compounds with similar structures. researchgate.net For instance, HSCCC has been successfully employed to separate various chromone (B188151) derivatives from medicinal plants. researchgate.netnih.gov In one study, a two-phase solvent system of ethyl acetate:n-butanol:1% aqueous acetic acid was used to isolate four chromones from a crude extract, yielding compounds with purities greater than 98%. nih.gov The fractions collected from HSCCC can be further purified by preparative HPLC if necessary. nih.govresearchgate.net

Table 2: Application of HSCCC in Natural Product Isolation

Natural Product SourceTarget CompoundsSolvent SystemPurity Achieved
Radix SaposhnikoviaeChromonesEthyl acetate:n-butanol:1% aqueous acetic acid (1:4:5, v/v) and (5:0.5:5, v/v)98.2 - 99.3% nih.gov
BelamcandaIsoflavonoidsMethyl tert-butyl ether-ethyl acetate-n-butyl alcohol-acetonitrile-0.1% aqueous trifluoroacetic acid (1:2:1:1:5, v/v)>94% for most compounds researchgate.net

Advanced Spectroscopic Characterization

Once a pure compound is isolated, its chemical structure must be elucidated. Advanced spectroscopic techniques are indispensable for this purpose. The primary methods used for the characterization of hexahydro-2H-chromene derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

1H NMR: Identifies the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. spectrabase.com

13C NMR: Determines the number and types of carbon atoms in the molecule. spectrabase.com

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure. The relative and absolute stereochemistry can often be determined using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments and by analyzing coupling constants. nih.govnih.gov

Mass Spectrometry (MS) provides the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov Fragmentation patterns observed in the mass spectrum can offer additional structural clues. nih.gov Techniques like Electrospray Ionization (ESI-MS) are commonly used to analyze the purified compounds. researchgate.netnih.gov

Other spectroscopic methods like Fourier-Transform Infrared (FT-IR) spectroscopy can identify the presence of specific functional groups (e.g., hydroxyls, carbonyls) within the molecule. nih.gov X-ray crystallography provides unequivocal proof of the structure and stereochemistry, although it requires the formation of a suitable single crystal. nih.gov

De-replication Strategies in Natural Product Discovery

Natural product discovery can be a time-consuming process, often leading to the re-isolation of known compounds. De-replication is a crucial strategy to quickly identify known substances in a complex mixture, thereby focusing efforts on the discovery of novel compounds. researchgate.netnih.gov This approach involves the rapid chemical profiling of crude extracts or fractions early in the discovery workflow. researchgate.net

Modern de-replication strategies typically employ a combination of liquid chromatography (usually HPLC or UHPLC) coupled with mass spectrometry (LC-MS) and sometimes UV-Vis spectroscopy. nih.gov The data obtained (retention time, UV spectrum, and mass spectrum) is then compared against comprehensive databases of known natural products. nih.gov This allows for the tentative identification of major and minor components of an extract without the need for full isolation and characterization. researchgate.net Advanced MS/MS-based dereplication methods, such as the NP-PRESS strategy, can further aid in prioritizing new natural products by effectively filtering out irrelevant features from the data. chemrxiv.org This targeted approach significantly accelerates the discovery of new hexahydro-2H-chromene derivatives and other natural products.

Biosynthetic Pathways and Precursors of Natural Hexahydro-2H-chromenes

The biosynthesis of chromene derivatives in nature involves enzymatic reactions that construct the characteristic heterocyclic ring system. uobaghdad.edu.iqrsc.org While the specific pathways for all hexahydro-2H-chromenes are not fully elucidated, general principles can be inferred from related compounds.

The chromene scaffold is often derived from the combination of polyketide and terpenoid pathways. wikipedia.org For example, in the biosynthesis of tetrahydrocannabinol (THC), a well-known cannabinoid with a related structure, geranyl pyrophosphate (a terpenoid precursor) reacts with olivetolic acid (a polyketide-derived precursor). wikipedia.org This initial reaction is followed by a cyclization step catalyzed by a specific synthase enzyme to form the core ring system. wikipedia.org

In some cases, chromene derivatives have been shown to be intermediates in the biosynthesis of more complex natural products. For instance, tritium-labeled siccanochromene-A and -B were incorporated into the antibiotic siccanin (B1681749) by the fungus Helminthosporium siccans, demonstrating their role as biosynthetic precursors. rsc.org The formation of the hexahydro-2H-chromene ring likely proceeds through intramolecular cyclization reactions, such as a formal [4+2] cycloaddition or a Prins-type cyclization, from an appropriate acyclic precursor. nih.gov The specific enzymes involved catalyze these transformations with high regio- and stereoselectivity.

Applications of Hexahydro 2h Chromene Derivatives in Chemical Biology

Development of Chemical Probes for Biological Systems

The development of chemical probes is a cornerstone of chemical biology, enabling the study and manipulation of biological systems at the molecular level. mskcc.org These tools, which can include small molecules designed to interact with specific proteins or cellular components, provide invaluable insights into biological processes and can pave the way for new therapeutic strategies. mskcc.orgrsc.org The hexahydro-2H-chromene framework has emerged as a promising scaffold for the creation of such probes.

Researchers utilize chemical probes to understand protein function within the native cellular environment in a controlled manner. mskcc.org The design of these probes often involves an iterative process of chemical synthesis and biological evaluation. The hexahydro-2H-chromene core, with its multiple sites for chemical modification, allows for the systematic alteration of the molecule's properties to optimize its interaction with a biological target. This process of "mutating" chemicals is analogous to how biologists use genetic mutations to study protein function. mskcc.org

The development of chemical probes for previously unstudied proteins, such as the bromodomain proteins BRD7 and BRD9, highlights the importance of creating novel chemical entities. nih.gov The synthesis of diverse chemical probes allows for a more confident assessment of a protein's role in disease and provides multiple starting points for drug discovery programs. nih.gov The unique three-dimensional structure of hexahydro-2H-chromene derivatives can be exploited to design probes with high specificity and affinity for their targets.

Scaffold for Novel Pharmacophore Design

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The hexahydro-2H-chromene ring system serves as a privileged scaffold in medicinal chemistry for the design of new pharmacophores. nih.govresearchgate.net Its inherent structural and stereochemical properties make it an ideal starting point for developing compounds with a wide range of biological activities. nih.govresearchgate.netfrontiersin.org

The versatility of the chromene scaffold is evident in the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netresearchgate.net For instance, new hexahydro-2H-chromenes have been synthesized and evaluated for their analgesic activity, with some derivatives showing significantly higher potency than existing drugs like diclofenac (B195802) sodium. epa.gov

The ability to synthesize hexahydro-2H-chromenes with high control over stereochemistry is crucial for their use as pharmacophore scaffolds. nih.govnih.gov Enantioselective synthesis methods allow for the creation of specific stereoisomers, which can have vastly different biological activities. This stereochemical control is essential for understanding structure-activity relationships (SAR) and for designing more potent and selective drugs. nih.govfrontiersin.org

The chromene nucleus has been successfully incorporated into a variety of drug candidates. For example, Crolibulin (EPC2407), a synthetic chromene derivative, has advanced to Phase II clinical trials for the treatment of anaplastic thyroid cancer. researchgate.net This demonstrates the potential of the chromene scaffold to yield clinically relevant therapeutic agents. Furthermore, the structural optimization of 2H-benzo[h]chromene derivatives has led to the identification of potent inhibitors of bacterial efflux pumps, which play a critical role in multidrug resistance. nih.gov

The following table summarizes some hexahydro-2H-chromene derivatives and their observed biological activities:

CompoundBiological ActivityReference
(4aR,8R,8aR)-4,7-dimethyl-3,4,4a,5,8,8a-hexahydrospiro[chromene-2,1ʹ-cyclohexane]-4,8-diolAnalgesic epa.gov
2H-chromene derivativesAnticancer, Antimicrobial, Anti-inflammatory nih.govresearchgate.net
Crolibulin (EPC2407)Anticancer (Anaplastic thyroid cancer) researchgate.net
2H-benzo[h]chromene derivativesBacterial efflux pump inhibitors nih.gov
2-Amino-4H-chromenesAntibacterial, Antifungal, Antitumor researchgate.net

Exploration in Agrochemical and Pigment Applications

The application of hexahydro-2H-chromene derivatives extends beyond pharmaceuticals into the realms of agrochemicals and pigments. The structural diversity and biological activity of these compounds make them interesting candidates for the development of new crop protection agents and colorants.

In the field of agrochemicals, the search for new and effective pesticides with novel modes of action is ongoing. The antimicrobial and antifungal properties observed in many chromene derivatives suggest their potential use in protecting crops from various pathogens. capes.gov.brnih.gov For example, derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide have been synthesized and shown to possess antimicrobial activity. capes.gov.brnih.gov The development of such compounds could provide new tools for managing plant diseases.

The chromene scaffold's inherent chemical properties also lend themselves to applications in pigment chemistry. The extended π-systems present in certain chromene derivatives can give rise to colored compounds. While the focus of this section is on hexahydro-2H-chromenes, the broader class of chromenes has been explored for their tinctorial properties. The synthesis of novel chromene derivatives with specific absorption and emission characteristics is an active area of research.

Potential in Materials Science (e.g., Fluorescent Dyes)

The unique photophysical properties of certain hexahydro-2H-chromene derivatives make them valuable in the field of materials science, particularly as fluorescent dyes. rsc.orgmsu.edu Fluorescent molecules have a wide range of applications, including in biological imaging, sensors, and optoelectronic devices.

The fluorescence of a molecule is highly dependent on its chemical structure. The hexahydro-2H-chromene scaffold can be systematically modified to tune the fluorescence properties, such as the excitation and emission wavelengths, quantum yield, and Stokes shift. For instance, the synthesis of new 2-oxo-4-vinyl-2H-chromene-3-carbonitrile dyes has been reported, and their spectral properties have been studied in various solvents. researchgate.net

The development of fluorescent probes is a key area of research. These probes can be designed to respond to specific environmental changes, such as pH or the presence of metal ions. mdpi.com For example, a racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one was found to be a fluorescent molecule that exhibits fluorescence enhancement in the presence of certain metals. semanticscholar.org This property could be exploited for the development of metal sensors.

The following table highlights some hexahydro-2H-chromene derivatives and their potential applications in materials science:

CompoundApplicationKey FindingReference
2-oxo-4-vinyl-2H-chromene-3-carbonitrile derivativesFluorescent DyesSynthesis and study of spectral properties. researchgate.net
(±)-7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-oneMetal SensorFluorescence enhancement in the presence of metals. semanticscholar.org
Coumarin-based pyrano-chromene derivativesNon-linear Optical MaterialsInvestigated for their distinct non-linear optical properties. rsc.org

The ongoing research into the synthesis and characterization of novel hexahydro-2H-chromene derivatives continues to expand their potential applications in both chemical biology and materials science, underscoring the versatility and importance of this heterocyclic scaffold. nih.gov

Conclusion and Future Perspectives in Hexahydro 2h Chromene Research

Summary of Key Findings and Contributions

Research into hexahydro-2H-chromene has led to the development of highly efficient and stereoselective synthetic routes. A notable contribution is the two-step synthesis involving an asymmetric Baylis-Hillman reaction followed by a Diels-Alder reaction. nih.govnih.gov This method provides access to hexahydro-2H-chromenes with up to five contiguous stereocenters in excellent yields and stereoselectivity. nih.govnih.gov The initial [4+2] cycloaddition establishes a critical C4 stereocenter that directs the subsequent Diels-Alder reaction, while the pyranyl oxygen's cross-conjugation influences the regioselectivity. nih.gov

Furthermore, catalytic systems have been a central focus of research. The use of modified halloysite (B83129) nanotubes (HNT) as catalysts in the condensation of terpenoid-derived diols with aldehydes has proven effective, yielding hexahydro-2H-chromene-4,8-diols with analgesic properties in high yields (76–80%). abo.fi The acidity of the catalyst was found to influence the stereoselectivity of the reaction. abo.fi Similarly, tandem Prins/Friedel-Crafts cascade strategies have been developed for the synthesis of hexahydro-2H-benzo[g]chromene derivatives, demonstrating high diastereoselectivity and functional group tolerance. researchgate.net These methods often utilize catalysts like BF3 etherate or indium compounds. researchgate.net

The biological potential of hexahydro-2H-chromene derivatives has also been a significant finding. For instance, certain terpenoid-derived hexahydro-2H-chromenes have demonstrated notable analgesic activity. abo.firesearchgate.netresearchgate.net This highlights the potential of this scaffold in the development of new therapeutic agents.

Challenges and Opportunities in Hexahydro-2H-chromene Chemistry

Despite the progress, several challenges remain in the field. A primary challenge lies in achieving complete control over stereoselectivity, especially in complex molecules with multiple chiral centers. While existing methods offer high diastereoselectivity, the development of more versatile and robust catalytic systems that can provide access to all possible stereoisomers is an ongoing pursuit. nih.govresearchgate.net Another challenge is the development of more sustainable and environmentally friendly synthetic protocols, reducing the reliance on harsh reagents and complex purification procedures. beilstein-journals.org

However, these challenges present significant opportunities for innovation. There is a growing interest in the development of "one-pot" and tandem reaction sequences that can efficiently construct the hexahydro-2H-chromene core with high atom economy. nih.govnih.gov The exploration of novel catalytic systems, including organocatalysts and nanocatalysts, holds promise for improving reaction efficiency, selectivity, and sustainability. abo.finih.gov For example, the use of hydrazine (B178648) catalysts in ring-closing carbonyl-olefin metathesis represents a newer approach to 2H-chromene synthesis that could be adapted for hexahydro derivatives. nih.gov

Furthermore, the synthesis of diverse libraries of hexahydro-2H-chromene derivatives for biological screening is a major opportunity. rjptonline.orgamrita.edunih.gov By systematically modifying the substituents on the chromene ring, it may be possible to identify compounds with enhanced or novel biological activities. researchgate.net

Interdisciplinary Research Avenues

The future of hexahydro-2H-chromene research will likely be characterized by increasing interdisciplinary collaboration.

Medicinal Chemistry and Pharmacology: The established analgesic and potential antiviral and anti-cancer activities of hexahydro-2H-chromene derivatives warrant further investigation. abo.firesearchgate.netresearchgate.netrjptonline.orgamrita.edunih.gov Collaboration between synthetic chemists and pharmacologists will be crucial for the design, synthesis, and biological evaluation of new drug candidates. nih.govnih.gov Computational studies, such as docking and molecular dynamics simulations, can aid in understanding structure-activity relationships and in the rational design of more potent and selective inhibitors of biological targets. nih.govnih.gov

Materials Science: The chromene scaffold is known to be a component of photochromic materials. researchgate.net While much of this research has focused on 2H- and 4H-chromenes, the potential of hexahydro-2H-chromene derivatives in materials science remains largely unexplored. Research into their photophysical properties could lead to the development of new smart materials with applications in optics and electronics.

Natural Product Synthesis: The hexahydro-2H-chromene core is a structural motif found in some natural products. researchgate.net The development of efficient synthetic strategies for this scaffold can provide access to these natural products and their analogues, enabling further biological studies.

Q & A

Q. What analytical techniques are most reliable for identifying 3,4,6,7,8,8a-hexahydro-2H-chromene in complex mixtures?

Gas chromatography-mass spectrometry (GC-MS) is widely used due to its ability to resolve structural isomers and confirm molecular fragmentation patterns. For example, base peaks at m/z 124 and 135 in GC-MS spectra (indicative of dihydro-pyranyl and methylcyclohexenyl cations) help identify the compound in plant extracts . High-performance liquid chromatography (HPLC) coupled with UV/vis detection is also effective for isolating and quantifying chromene derivatives in natural products, as demonstrated in the analysis of Solanum incanum peels .

Q. How can researchers optimize the synthesis of chromene derivatives like this compound?

Hypervalent iodine(III) reagents, such as hydroxy(tosyloxy)iodobenzene (HTIB), are effective for oxidizing 2H-chromenes to substituted 4H-chromenes. Reaction conditions (e.g., solvent polarity, temperature) must be carefully controlled to avoid side reactions like ring contraction, which is common in dihydrobenzoxepines . Microwave-assisted synthesis under solvent-free conditions can improve yields and reduce reaction times for related heterocyclic systems .

Q. What physical-chemical properties are critical for characterizing this compound?

Key properties include boiling point (predicted 336.2°C), density (0.98 g/cm³), and pKa (~14.4), which influence solubility and reactivity in aqueous environments . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C, is essential for confirming substituent positions and stereochemistry, as shown in studies of spiropyran-chromene hybrids .

Advanced Research Questions

Q. How do substituents on the chromene scaffold affect biological activity?

Introducing electron-withdrawing groups (e.g., nitro, chloro) or chelating moieties (e.g., aminophenol) into the 2H-chromene structure can enhance antitumor or antimicrobial activity. For example, 8-formyl-7-hydroxy-3-methyl-4-oxo-3,4-dihydro-2H-chromene derivatives exhibit cytotoxicity against cancer cell lines, as validated by in vitro assays . Structure-activity relationship (SAR) studies using comparative molecular field analysis (CoMFA) or density functional theory (DFT) are recommended to optimize pharmacophores.

Q. What mechanistic insights explain the oxidation pathways of chromenes to dihydro derivatives?

Oxidation with HTIB proceeds via a radical-mediated mechanism, forming cis-3,4-dialkoxy intermediates. Isotopic labeling experiments (e.g., 18^{18}O) and kinetic studies can elucidate the role of hypervalent iodine in stabilizing transition states . Competing pathways, such as epoxidation or ring-opening, are influenced by steric hindrance from methyl groups at the 8a position .

Q. How can researchers resolve contradictions in chromatographic data for chromene derivatives?

Discrepancies in retention times or fragmentation patterns may arise from isomerism or matrix effects. Use tandem MS (MS/MS) with collision-induced dissociation (CID) to differentiate isobaric species. For example, 5,5,8a-trimethyl-3,5,6,7,8,8a-hexahydro-2H-chromene can be distinguished from bicyclic terpenoids by comparing diagnostic ions (e.g., m/z 55 vs. 69) .

Q. What experimental designs are suitable for evaluating anti-inflammatory activity of chromene derivatives?

In vitro models, such as lipoxygenase (LOX) or cyclooxygenase-2 (COX-2) inhibition assays, are standard. For in vivo validation, use murine models of carrageenan-induced paw edema, measuring cytokine levels (e.g., TNF-α, IL-6) via ELISA. Chromene sulfonates, like 5,7-dihydroxy-4-oxo-2-phenyl-4H-chromene-8-sulfonato calcium complexes, have shown promise in reducing inflammation through metal chelation .

Methodological Notes

  • Synthetic Protocols : Prioritize green chemistry approaches (e.g., solvent-free microwave synthesis) to minimize waste .
  • Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for accurate compound identification .
  • Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidant studies) and validate results across multiple cell lines or animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.